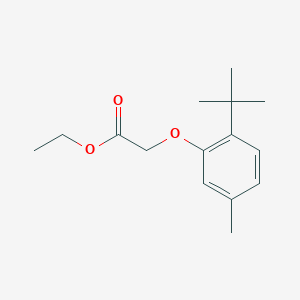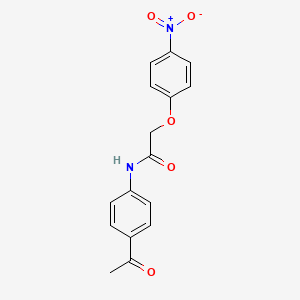![molecular formula C16H16N2S B5598601 4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)
4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as DMPT and has been synthesized using different methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPT.
Applications De Recherche Scientifique
Novel Syntheses and Derivatives
Novel Heterocycles Synthesis
Research into novel heterocycles revealed the synthesis of complex pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, originating from reactions involving nicotinonitrile derivatives. This work demonstrates the versatility of nicotinonitrile compounds in creating new heterocyclic structures, highlighting their potential in various chemical syntheses and applications (Coppola & Shapiro, 1981).
Corrosion Inhibition
Recent studies introduced nicotinonitrile derivatives as effective corrosion inhibitors for carbon steel in acidic environments. The research focuses on the adsorption properties and protective effectiveness of these compounds, providing insights into their practical applications in corrosion prevention (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Advanced Materials and Chemical Analysis
Molecular Network Stabilization
Exploration into the stabilization of molecular networks has shown that nicotinonitrile derivatives can form complex structures stabilized by various non-covalent interactions. This research provides valuable insights into the structural properties of these compounds, which could inform the design of novel materials and catalysts (Tewari & Dubey, 2009).
Antimicrobial and Antioxidant Activities
Several studies have demonstrated the antimicrobial and antioxidant activities of novel pyrido[2,3-d]pyrimidine derivatives and other nicotinonitrile derivatives. These findings suggest potential pharmaceutical applications and the importance of these compounds in developing new therapeutic agents (Behalo, 2008); (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Green Chemistry and Environmental Protection
Green Corrosion Inhibitors
The development of green corrosion inhibitors from nicotinonitrile derivatives presents a sustainable approach to corrosion protection. This research aligns with environmental protection efforts by offering eco-friendly alternatives for industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Propriétés
IUPAC Name |
4,6-dimethyl-2-(2-phenylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-10-13(2)18-16(15(12)11-17)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLICTDAXZVBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)


![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)



![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)
